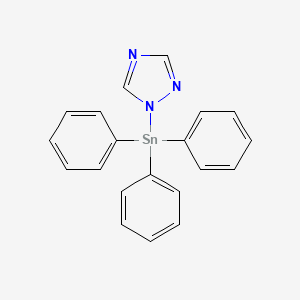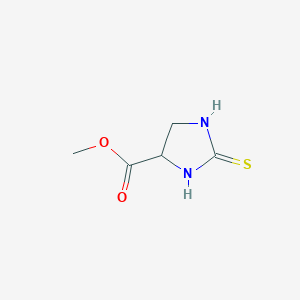![molecular formula C15H16N4O2 B13787227 Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate CAS No. 67905-62-8](/img/structure/B13787227.png)
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate typically involves the diazotization of 4-amino-2-methylphenylamine followed by coupling with phenyl carbamate. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of automated systems ensures consistent quality and yield. The reaction mixture is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, affecting their function. The pathways involved often include the disruption of normal cellular processes by altering protein structures .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-: Similar in structure but with different substituents on the aromatic rings.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another azo compound with different functional groups
Uniqueness
Methyl [4-[(4-amino-2-methylphenyl)azo]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and its vibrant color make it particularly valuable in industrial applications .
Properties
CAS No. |
67905-62-8 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl N-[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]carbamate |
InChI |
InChI=1S/C15H16N4O2/c1-10-9-11(16)3-8-14(10)19-18-13-6-4-12(5-7-13)17-15(20)21-2/h3-9H,16H2,1-2H3,(H,17,20) |
InChI Key |
QMMLWXUTSYZDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



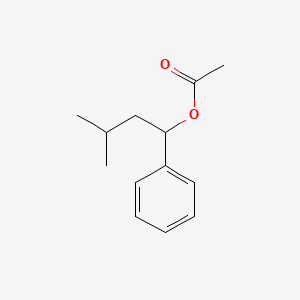

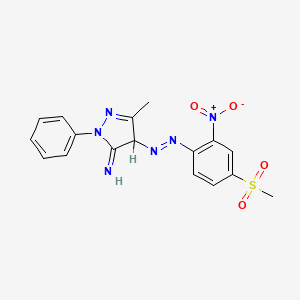
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
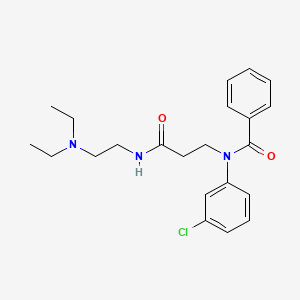
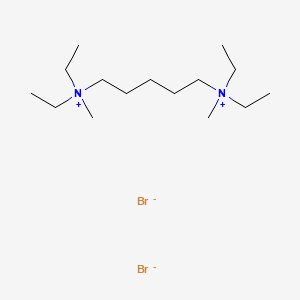

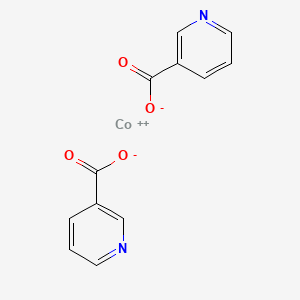
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)

